molecular formula C20H24FNO5S2 B7834470 (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834470
M. Wt: 441.5 g/mol
InChI Key: XUBJPAIPSZTKEI-PMACEKPBSA-N
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Description

The compound (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic molecule that features a thiolane ring, a fluorinated benzenesulfonyl group, and a methoxyphenyl ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the fluorinated benzenesulfonyl group, and the attachment of the methoxyphenyl ethylamino substituent. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene thiol.

    Substitution: The fluorine atom on the benzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution of the fluorine atom may result in various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients with specific properties.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in chemical processes. Its unique properties may make it suitable for applications in fields such as polymer science or catalysis.

Mechanism of Action

The mechanism by which (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiolane derivatives, fluorinated benzenesulfonyl compounds, and methoxyphenyl ethylamino derivatives. Each of these compounds shares structural features with (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE but may differ in terms of reactivity, biological activity, and applications.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-N-[2-(3-methoxyphenyl)ethyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO5S2/c1-14-10-17(6-7-18(14)21)29(25,26)20-13-28(23,24)12-19(20)22-9-8-15-4-3-5-16(11-15)27-2/h3-7,10-11,19-20,22H,8-9,12-13H2,1-2H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBJPAIPSZTKEI-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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